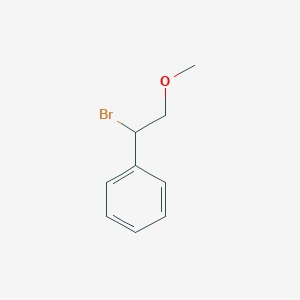

![molecular formula C10H10N2O6 B2932513 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid CAS No. 554407-07-7](/img/structure/B2932513.png)

2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

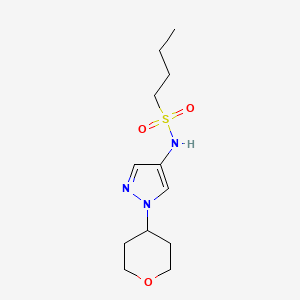

2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid is a chemical compound with the molecular formula C10H10N2O6 and a molecular weight of 254.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O6/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the methoxy, nitro, formamido, and acetic acid groups.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic Hydroxamic Acids and Lactams

Research involving derivatives related to 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid includes the synthesis of cyclic hydroxamic acids and lactams, highlighting their potential as intermediates in the creation of naturally occurring cyclic hydroxamic acids like DIBOA and DIMBOA from Gramineae. This pathway involves catalytic hydrogenation and reductive cyclization, demonstrating the compound's utility in organic synthesis and potential biological applications (Hartenstein & Sicker, 1993).

Antimicrobial Activity of Derivatives

Another significant area of research is the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid for antimicrobial activities. This work underscores the compound's role in developing new antimicrobial agents, where these derivatives have shown significant activity against various strains of microbes, highlighting the compound's potential in pharmaceutical research and development (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Optimization of Synthesis Processes

The optimization of synthesis processes using aniline derivatives and formic acid under microwave-assisted conditions is another application. This research aims to improve the efficiency and yield of amide synthesis, which is fundamental in pharmaceutical and organic chemistry. The study specifically evaluates the influence of the structure of amines on the reaction with formic acid, providing insights into reaction efficiency and the potential for process improvements in the synthesis of related compounds (Mycak, Doležal, Bílek, & Kolář, 2022).

Reduction of Nitroarenes and Azaaromatic Compounds

Research also explores the reduction of nitroarenes to aminoarenes using formic acid, highlighting a sustainable approach to the synthesis of amino derivatives. This process, catalyzed by ruthenium, demonstrates the versatility of formic acid as a reductant in the conversion of nitro compounds, including those related to 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid, into valuable aminoarenes and heterocyclic compounds (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-methoxy-3-nitrobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJLPHGQAHEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)

![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)